molecular formula C7H10Br2O2 B6188415 rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol CAS No. 478555-01-0

rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol

Cat. No.: B6188415
CAS No.: 478555-01-0
M. Wt: 286
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Description

rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol: is a bicyclic compound characterized by the presence of two bromine atoms and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol typically involves the bromination of a suitable bicyclic precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups in rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Studied for its reactivity and potential as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol
  • rac-(1R,2S,3R,4S,5S,6R)-3-amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid

Comparison:

  • Structural Differences: The presence of different substituents such as amino or carboxylic groups in similar compounds.
  • Reactivity: Variations in reactivity due to the nature and position of substituents.
  • Applications: Differences in applications based on their unique properties and reactivity profiles.

This detailed article provides a comprehensive overview of rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[221]heptane-2,3-diol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

478555-01-0

Molecular Formula

C7H10Br2O2

Molecular Weight

286

Purity

95

Origin of Product

United States

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